molecular formula C10H8FNO3 B3044974 Methyl 6-cyano-2-fluoro-3-methoxybenzoate CAS No. 1007455-29-9

Methyl 6-cyano-2-fluoro-3-methoxybenzoate

Cat. No. B3044974
CAS RN: 1007455-29-9
M. Wt: 209.17
InChI Key: DUGMFBQBMPPEBQ-UHFFFAOYSA-N
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Description

“Methyl 6-cyano-2-fluoro-3-methoxybenzoate” is a chemical compound with the molecular formula C10H8FNO3 . It is used in research and has a molecular weight of 209.17 .


Molecular Structure Analysis

The molecular structure of “Methyl 6-cyano-2-fluoro-3-methoxybenzoate” is based on its molecular formula C10H8FNO3 . Unfortunately, the specific details about its molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

“Methyl 6-cyano-2-fluoro-3-methoxybenzoate” has a molecular weight of 209.17 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.

Scientific Research Applications

Synthesis and Characterization of Compounds

"Methyl 6-cyano-2-fluoro-3-methoxybenzoate" is employed in the synthesis of complex organic molecules, which are characterized using various analytical techniques to understand their structural and chemical properties. For instance, Mirković et al. (2014) conducted a combined experimental and theoretical study on the structures of methoxy substituted phenylazo-pyridones, which involved thorough characterization including X-ray single-crystal analysis and quantum chemical calculations (Mirković et al., 2014). Such studies provide insights into the molecular stability, charge distribution, and potential applications of the synthesized compounds.

Methodologies in Organic Synthesis

Research also focuses on developing new methodologies for the synthesis of related compounds. For example, the synthesis of "Methyl 4-Bromo-2-methoxybenzoate" from related starting materials demonstrates the exploration of novel synthetic routes, highlighting the versatility of such compounds in organic synthesis (Chen Bing-he, 2008). These methodologies can be applied to the synthesis of various pharmaceuticals and materials with improved efficiency and yield.

Applications in Material Science

Compounds synthesized using "Methyl 6-cyano-2-fluoro-3-methoxybenzoate" as an intermediate might find applications in material science, such as in the development of dyes, pigments, and functional materials. Research on the synthesis and characterization of these compounds contributes to the understanding of their potential applications in creating novel materials with specific properties.

Medicinal Chemistry and Drug Design

In medicinal chemistry, derivatives of "Methyl 6-cyano-2-fluoro-3-methoxybenzoate" are studied for their biological activities and potential as drug candidates. The synthesis of novel compounds and their evaluation for antitumor, antimicrobial, and other biological activities are crucial steps in the drug discovery process. Studies like the one conducted by Vasselin et al. (2006), which synthesized and tested fluoro-, methoxyl-, and amino-substituted isoflavones for antitumor activity, exemplify the role of such compounds in the development of new therapeutic agents (Vasselin et al., 2006).

Safety and Hazards

“Methyl 6-cyano-2-fluoro-3-methoxybenzoate” is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 6-cyano-2-fluoro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c1-14-7-4-3-6(5-12)8(9(7)11)10(13)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGMFBQBMPPEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C#N)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30739937
Record name Methyl 6-cyano-2-fluoro-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1007455-29-9
Record name Methyl 6-cyano-2-fluoro-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30739937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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